molecular formula C16H19F3N2O4 B13916813 benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B13916813
M. Wt: 360.33 g/mol
InChI Key: TVQIJXXKABCTLX-UHFFFAOYSA-N
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Description

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C16H19F3N2O4 . This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its reactivity and stability.

Properties

Molecular Formula

C16H19F3N2O4

Molecular Weight

360.33 g/mol

IUPAC Name

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H18N2O2.C2HF3O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;3-2(4,5)1(6)7/h1-5,12,15H,6-10H2,(H,16,17);(H,6,7)

InChI Key

TVQIJXXKABCTLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-azaspiro[3.3]heptane-7-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Reactivity

The reactivity of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate is influenced by its functional groups. Common reactions include:

  • Hydrolysis of the carbamate group
  • Esterification with alcohols
  • Amidation with amines

These reactions are essential for synthesizing related compounds and exploring their biological activities.

Potential Therapeutic Properties

Research into the biological activity of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate suggests potential therapeutic properties. It is believed that this compound may interact with specific biological targets such as enzymes or receptors, modulating their activity. Preliminary studies indicate that it could exhibit effects relevant to various diseases, particularly in pharmacology and drug development contexts.

Ongoing research focuses on the interaction of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate with biological targets. Studies suggest that its spirocyclic structure allows for specific binding interactions with enzymes or receptors, potentially leading to modulation of biological pathways relevant to various diseases. Further investigations are necessary to fully elucidate these interactions and assess the compound's therapeutic potential.

Applications

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing drug candidates
  • Materials Science: For creating new polymers and materials with unique properties

Mechanism of Action

The mechanism of action of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-azaspiro[3.3]heptane-7-carboxylate
  • Benzyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate
  • 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

Uniqueness

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate stands out due to its trifluoroacetic acid component, which imparts additional stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties .

Biological Activity

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19F3N2O4
  • Molecular Weight : 360.33 g/mol
  • CAS Number : 2832911-78-9
  • Structural Representation : The compound can be represented using the SMILES notation: OC(=O)C(F)(F)F.O=C(NC1CCC21CNC2)OCc1ccccc1.

The spirocyclic framework contributes to its distinctive chemical properties, making it a candidate for further pharmacological exploration.

Mechanisms of Biological Activity

Research indicates that benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate may interact with various biological targets, including enzymes and receptors. The specific binding interactions facilitated by its structure may modulate biological pathways relevant to several diseases.

Potential Therapeutic Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It is hypothesized that this compound could act as a modulator for certain receptors, potentially influencing neurotransmission and providing benefits in neurological disorders.

Synthesis and Derivatives

The synthesis of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate involves several key steps:

  • Starting Materials : Benzyl chloroformate and 7-amino-spiro[3.3]heptan-2-one are commonly used.
  • Reaction Conditions : The reaction is typically conducted under basic conditions using triethylamine to facilitate the formation of the carbamate linkage.
  • Yield and Purity : Optimization of reaction conditions is crucial for achieving high yields and purity suitable for biological testing.

Study 1: Interaction with Biological Targets

A study investigated the binding affinity of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate with various enzymes. Results indicated that the compound exhibited moderate inhibition against specific enzymes involved in metabolic pathways, suggesting potential applications in drug development aimed at metabolic disorders .

Study 2: Neurological Applications

Another research effort focused on the receptor modulation properties of this compound. It was found to influence neurotransmitter release in vitro, indicating its potential as a therapeutic agent for neurological conditions such as depression or anxiety .

Comparative Analysis with Related Compounds

The following table compares benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Benzyl N-(7S)-7-amino-spiro[3.3]heptan-2-yl)carbamateC15H20N2O2Contains an amino group; potential for different activity
tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamateC13H19NO3Used in similar applications; different reactivity patterns
Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamateC14H17N2O2Incorporates azetidine; offers different reactivity patterns

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